Histatin 5 (trifluoroacetate salt)

Description

Origin and Secretion within the Human Innate Immune System

Histatin 5 is a 24-amino acid, histidine-rich cationic peptide that is a crucial component of the human innate immune system. amerigoscientific.comacs.org It is not directly encoded by a gene but is rather a proteolytic product of Histatin 3, which is encoded by the HTN3 gene. nih.govwikipedia.orgnih.gov Histatins are secreted by the major salivary glands, including the parotid, submandibular, and sublingual glands, into the oral cavity. nih.govnih.govmdpi.com The concentration of total histatins in saliva can range from 50 to 425 µg/ml, with Histatin 5 being a major component. nih.govnih.gov This secretion into saliva places histatins at the forefront of the body's defense against ingested and inhaled pathogens.

The trifluoroacetate (B77799) salt of Histatin 5 is a common form used in research. This salt is typically a result of the purification process of the synthetically produced peptide, where trifluoroacetic acid is used in high-performance liquid chromatography (HPLC). pnas.org

Overview of Histatin Family Peptides and Their Multifaceted Roles

The histatin family is a group of structurally related, small, cationic, histidine-rich proteins. wikipedia.orgebi.ac.uk The primary members of this family are Histatin 1, Histatin 3, and Histatin 5. wikipedia.org Histatin 1 and 3 are the full-length gene products, while other histatins, including Histatin 5, are derived from them through post-translational proteolysis. wikipedia.orgebi.ac.uk

These peptides are multifunctional, playing various roles in the oral cavity beyond their antimicrobial actions. wikipedia.orgnih.gov Their functions include:

Antimicrobial and Antifungal Activity: Histatins exhibit a broad spectrum of activity against various pathogens. wikipedia.orgnih.gov Histatin 5, in particular, is recognized for its potent antifungal activity, especially against Candida albicans. asm.orgmdpi.com

Wound Healing: Histatins, including Histatin 1 and 5, have been shown to promote cell migration and wound closure, suggesting a role in tissue repair. wikipedia.orgnih.govnih.gov

Enzyme Inhibition: Histatin 5 can inhibit host and bacterial enzymes, such as matrix metalloproteinases (MMPs) and gingipains from Porphyromonas gingivalis, which are implicated in periodontal disease. nih.gov

Tannin Precipitation: Histatins can precipitate tannins, which may prevent their absorption. wikipedia.org

Significance of Histatin 5 as an Endogenous Antimicrobial Peptide in Host Defense

Histatin 5 is a cornerstone of the innate host defense system in the oral cavity. mdpi.com Its significance stems from its potent and specific antimicrobial activities, particularly its fungicidal effects. nih.govasm.org The presence of histatins in saliva provides a constant defense against oral candidiasis, a common fungal infection caused by Candida albicans. mdpi.comfrontiersin.org Individuals with reduced saliva production (xerostomia) or compromised immune systems often have lower levels of histatins and are more susceptible to such infections. mdpi.commdpi.com

The mechanism of action of Histatin 5 is distinct from many other antimicrobial peptides. Instead of forming pores in the cell membrane, it is taken up by the fungal cell in an energy-dependent process. nih.govasm.org Once inside, it disrupts intracellular processes, leading to cell death. nih.govasm.org This unique mechanism makes it a subject of interest for the development of new antifungal therapies.

Research Findings on Histatin 5

Extensive research has been conducted to elucidate the mechanisms and potential applications of Histatin 5.

Antimicrobial Spectrum

Histatin 5 exhibits activity against a range of microorganisms. While its primary target is the fungus Candida albicans, it has also shown bactericidal effects against several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their antibiotic resistance. frontiersin.org However, its effectiveness against some oral commensal bacteria, like certain streptococcal species, appears to be limited under conditions mimicking saliva. acs.orgnih.govnih.gov

| Organism | Activity Level | Reference |

|---|---|---|

| Candida albicans | High (LC50 = 1.8 µM) | |

| Acinetobacter baumannii | Moderate (MIC = 38 µM) | |

| Pseudomonas aeruginosa | Moderate (MIC = 47 µM) | |

| Enterobacter cloacae | Moderate (MIC = 90 µM) | |

| Oral Streptococci | Low to None | acs.orgnih.gov |

Mechanism of Action Against Candida albicans

The fungicidal action of Histatin 5 against C. albicans is a multi-step process that does not involve lysis or pore formation. nih.govasm.org

Binding and Uptake: Histatin 5 initially binds to the fungal cell wall. mdpi.com It is then actively transported into the cytoplasm, a process that requires energy and involves fungal polyamine transporters. nih.gov

Intracellular Targeting: Once inside the cell, Histatin 5 targets intracellular components. mdpi.com It is known to affect mitochondrial function, leading to the production of reactive oxygen species (ROS). pnas.orgasm.org

Ion Imbalance and Osmotic Stress: A key mechanism of cell death is the induction of volume dysregulation and ion imbalance, triggered by osmotic stress. nih.govasm.org Histatin 5 causes an efflux of intracellular potassium ions. mdpi.com

ATP Release: The peptide also induces the non-lytic release of ATP from the fungal cells, which contributes to cell death. asm.org

Role in Wound Healing

Recent studies have highlighted the role of Histatin 5 in promoting wound healing. nih.govnih.gov It has been shown to increase cell migration and spreading, which are crucial steps in the wound closure process. nih.gov A specific domain within the Histatin 5 sequence, SHRGY, has been identified as being essential for these effects. nih.gov

Structure

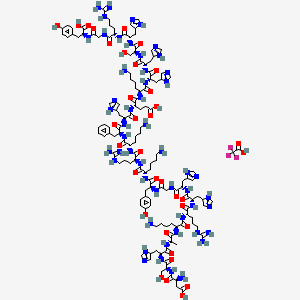

2D Structure

Properties

Molecular Formula |

C135H196F3N51O35 |

|---|---|

Molecular Weight |

3150.3 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C133H195N51O33.C2HF3O2/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74;3-2(4,5)1(6)7/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154);(H,6,7)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-;/m0./s1 |

InChI Key |

UORDALOGAOUWJL-OOOCUESJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Biology and Biochemistry of Histatin 5

Biosynthesis and Proteolytic Processing Pathways of Histatin 5

Histatin 5 is not a primary gene product. Instead, it is a naturally occurring proteolytic fragment of a larger precursor peptide, Histatin 3. nih.govmdpi.com The primary members of the histatin family, Histatin 1 and Histatin 3, are encoded by the genes HTN1 and HTN3, respectively. nih.govacs.org These parent peptides are produced and secreted by the major human salivary glands, including the parotid, submandibular, and sublingual glands. mdpi.comwikipedia.org Upon secretion into the oral cavity, Histatin 3 undergoes extensive enzymatic processing, which gives rise to the 24-amino acid peptide known as Histatin 5. mdpi.comacs.org This post-secretory processing is a key step in generating the most potent antifungal member of the histatin family. mdpi.comnih.gov

Once secreted into saliva, histatins are subject to rapid degradation by a variety of proteases. acs.orgnih.gov These enzymes can originate from the host's own saliva or from microorganisms residing in the oral cavity, such as the opportunistic pathogen Candida albicans. nih.govnih.gov The degradation of Histatin 5 in whole saliva is rapid, occurring at an average rate of 105 ± 22 µg/ml/h, which helps explain its low levels in collected whole saliva despite being a major component of glandular secretions. nih.gov

This proteolytic cleavage, however, does not always lead to inactivation. Research has shown that the initial degradation mixture of Histatin 5 can be as antifungally active as the intact peptide. mdpi.comnih.gov Furthermore, specific cleavage events generate smaller, functional fragments that retain or, in some cases, have modified activity. nih.govnih.gov For instance, the C-terminal region of Histatin 5 is considered its primary functional domain for candidacidal activity. nih.gov

Several key functional fragments of Histatin 5 have been identified and studied, as detailed in the table below.

| Fragment Name | Description | Key Research Findings | Source |

|---|---|---|---|

| P-113 | A 12-amino acid fragment derived from the functional domain of Histatin 5. | Demonstrates potent activity against various Candida species, including some fluconazole-resistant strains. nih.govnih.gov Synthesized to improve stability while retaining antifungal action. nih.gov | nih.govnih.gov |

| dh-5 | A 14-residue fragment corresponding to the C-terminal sequence (residues 11–24) of Histatin 5. | Identified as the core fungicidal domain of Histatin 5. nih.gov Rich in histidine, lysine (B10760008), and arginine residues. nih.gov | nih.gov |

| Smaller Peptides (e.g., 8WH5, 7WH5, 6WH5) | Synthetically derived smaller fragments of the Histatin 5 functional domain. | Showed greater antifungal action and slower degradation in saliva compared to the full-length peptide or P-113, remaining present after 8 hours. nih.govresearchgate.net | nih.govresearchgate.net |

Post-Translational Modifications and Their Functional Implications

The most significant natural post-secretory modification of the histatin family is the proteolytic processing that generates smaller peptides like Histatin 5 from Histatin 3. mdpi.comacs.org While other classical post-translational modifications (PTMs) like phosphorylation or glycosylation are not primary features of Histatin 5, extensive research into synthetic modifications has shed light on its structure-function relationship and the functional implications of its amino acid sequence.

Researchers have explored how single-residue substitutions and conjugations can significantly alter Histatin 5's biological activity and stability against proteolytic enzymes, particularly the secreted aspartic proteases (Saps) produced by C. albicans that can inactivate the peptide. nih.gov For example, substituting specific lysine (K) residues with arginine (R) can enhance either proteolytic resistance or antifungal potency. mdpi.comnih.gov The conjugation of molecules like spermidine (B129725) has also been shown to improve the peptide's efficacy against certain pathogens. frontiersin.org

These findings demonstrate that specific residues are critical for both its antimicrobial function and its susceptibility to degradation, offering pathways to engineer more robust therapeutic peptides.

| Modification | Description | Functional Implication | Source |

|---|---|---|---|

| K17R Substitution | Single-residue substitution of Lysine (K) at position 17 with Arginine (R). | Increases the peptide's resistance to proteolytic degradation by C. albicans Saps. mdpi.comnih.gov | mdpi.comnih.gov |

| K11R Substitution | Single-residue substitution of Lysine (K) at position 11 with Arginine (R). | Enhances the peptide's intrinsic antifungal activity. mdpi.comnih.gov | mdpi.comnih.gov |

| K11R–K17R Double Substitution | A combination of the two single-residue modifications. | Creates a single peptide with both improved proteolytic resistance and enhanced antifungal activity. nih.gov | nih.gov |

| Spermidine Conjugation (Hst5-Spd) | Covalent attachment of spermidine to Histatin 5. | Significantly improves bactericidal activity against specific pathogens like E. faecium, E. cloacae, and A. baumannii by enhancing translocation into cells. frontiersin.org | frontiersin.org |

Genetic Basis and Regulation of Histatin Expression

The expression of histatins is highly specific to the acinar cells of salivary glands. wikipedia.orgnih.gov The genetic basis for the histatin family lies in two closely related genes located on chromosome 4: HTN1 and HTN3, which code for Histatin 1 and Histatin 3, respectively. nih.gov As Histatin 5 is a derivative of Histatin 3, its ultimate origin is the HTN3 gene. nih.gov

The transcriptional regulation of histatin genes is intricate and ensures their high level of expression in salivary gland cells compared to other cell types. nih.gov Research on the HIS1 gene (an allele of HTN1) identified a strong positive transcriptional element located in the region between -2254 and -1748 base pairs upstream from the transcription start site. nih.gov Within this element lies a functional core sequence, termed the "HTN27 box." This sequence is specifically bound by a 100 kDa protein present in salivary gland cells but not in other cell types, such as HeLa cells. This cell-specific protein binding is a key mechanism that drives the tissue-specific expression of histatins. nih.gov This regulatory system accounts for why histatins are among the most abundantly expressed secreted proteins in human salivary glands. wikipedia.org

Structural Characterization of Histatin 5

Conformational Studies in Diverse Solvent Environments

The conformation of Histatin 5 is highly dependent on its surrounding environment. It is characterized as an intrinsically disordered peptide, meaning it lacks a stable, well-defined three-dimensional structure in its native aqueous environment. nih.govnih.gov This flexibility allows it to adopt different conformations upon interacting with various solvents or biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in revealing the conformational plasticity of Histatin 5. In aqueous solutions (H₂O), NMR analysis indicates that Histatin 5 does not possess a defined structure. nih.govcapes.gov.br The spectra lack long-range nuclear Overhauser effects (NOEs), which is characteristic of an unordered, random coil conformation. nih.govcapes.gov.br However, when transferred to non-aqueous or membrane-mimicking environments, such as dimethyl sulfoxide (B87167) (DMSO) or aqueous trifluoroethanol (TFE), Histatin 5 undergoes a significant conformational change. nih.govcapes.gov.br In these solvents, the peptide adopts a more ordered and helical conformation, as evidenced by the appearance of numerous NOEs, including side chain to side chain and side chain to backbone connectivities. nih.gov This demonstrates that Histatin 5 is conformationally mobile and its structure is readily influenced by the polarity of its environment. nih.gov

Circular Dichroism (CD) spectroscopy corroborates the findings from NMR studies. In aqueous solutions, the CD spectrum of Histatin 5 is characteristic of a random coil, showing no evidence of a defined secondary structure. nih.govcapes.gov.brresearchgate.net However, upon the addition of 2,2,2-trifluoroethanol (B45653) (TFE), a solvent known to promote helicity, the CD spectra show a progressive increase in α-helical content. nih.govresearchgate.net Studies have shown a direct correlation between the concentration of TFE and the degree of helicity, with the peptide adopting a more significant helical structure in higher concentrations of TFE. researchgate.net This transition from a random coil to an α-helical structure is a key feature of Histatin 5's structural behavior. nih.govresearchgate.net

Secondary Structure Propensities and Conformational Transitions (e.g., Alpha-Helical Induction)

Histatin 5's primary sequence is characterized by a large number of basic amino acids like histidine, arginine, and lysine (B10760008), which contribute to its cationic nature. nih.gov In aqueous solvents, it predominantly exists in a random coil conformation. nih.gov However, it possesses a significant propensity to transition into an α-helical structure, particularly in non-aqueous environments or upon interaction with negatively charged biological membranes. nih.govnih.govresearchgate.net This induced α-helicity is thought to facilitate its entry into the cytoplasm of pathogenic cells. nih.gov

Interestingly, while the α-helical conformation is readily induced, its direct importance for candidacidal activity has been a subject of investigation. Studies using proline variants of Histatin 5 (where proline acts as an α-helix breaker) have shown that a decrease in helical content does not always correlate with a loss of antifungal activity. nih.gov This suggests that while the transition to a helical structure is a notable characteristic, other structural features or conformations, such as beta-turns, may also be important for its biological function. nih.gov

Table 1: Conformational State of Histatin 5 in Different Solvents

| Solvent | Predominant Conformation | Technique | Reference |

|---|---|---|---|

| Water (H₂O) | Random Coil / Unordered | NMR, CD | nih.govcapes.gov.brresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | Helical | NMR | nih.govcapes.gov.br |

| Trifluoroethanol (TFE) | α-Helical | NMR, CD | nih.govcapes.gov.brresearchgate.net |

| Lysophosphatidyl-glycerol (LPG) micelles | Beta-turn structures | CD | nih.gov |

Metal Ion Binding Motifs and Structural Modulation (e.g., Cu(II), Zn(II) Complexation)

Histatin 5 possesses distinct metal-binding motifs within its amino acid sequence, enabling it to chelate metal ions such as copper (Cu(II)) and zinc (Zn(II)). mdpi.comnih.govnih.gov These interactions can modulate its structure and function.

The key metal-binding sites include:

Amino-Terminal Cu(II) and Ni(II) Binding (ATCUN) Motif : Located at the N-terminus (NH₂-X-X-His), this motif strongly binds Cu(II) and Ni(II) ions. nih.govnih.gov The formation of the Cu(II)-peptide complex via the ATCUN motif is considered a prerequisite for the oxidative activity of Histatin 5. nih.gov

HEXXH Motif : This sequence is a recognized Zn(II)-binding motif (His-Glu-X-X-His). nih.govnih.gov

Bis-His Motifs : The presence of adjacent histidine residues (H7/H8 and H18/H19) allows for the binding of copper in both its Cu(I) and Cu(II) oxidation states. nih.govoup.com

Table 2: Metal Ion Interactions with Histatin 5

| Metal Ion | Binding Motif | Structural/Functional Effect | Reference |

|---|---|---|---|

| Cu(II) | ATCUN, bis-His | Necessary for oxidative activity; enhances antifungal activity. | nih.govnih.govoup.com |

| Zn(II) | HEXXH motif | Can stabilize α-helix in C-terminus; induces vesicle fusion. | mdpi.comnih.govnih.gov |

| Ni(II) | ATCUN | Increases stability of α-helical conformation. | nih.govmdpi.com |

| Fe(III) | Uncertain | Reported to induce an α-helical conformation. | nih.gov |

Structure-Activity Relationship (SAR) of Histatin 5 Functional Domains and Specific Residues

The biological activity of Histatin 5 is not distributed evenly across the peptide but is concentrated in specific regions known as functional domains. nih.gov Structure-activity relationship (SAR) studies have been crucial in mapping these domains and identifying the amino acid residues that are essential for its function.

The primary antifungal activity of Histatin 5 is located in its C-terminal region. nih.gov Specifically, the sequence spanning amino acid residues 11 to 24 has been identified as the core functional domain. nih.gov A well-studied 12-residue fragment from this domain, known as P-113 (AKRHHGYKRKFH), retains potent antifungal activity, sometimes even exceeding that of the parent peptide. nih.gov

Analysis of Bioactive Peptide Fragments and Their Conformations (e.g., P-113)

Histatin 5 (Hst5), a 24-amino acid peptide found in human saliva, is known for its potent antifungal properties. mdpi.commdpi.com Research has shown that the full-length peptide is not required for its biological activity. Instead, specific fragments of Histatin 5 retain, and can sometimes even improve upon, the functional characteristics of the parent molecule. mdpi.comnih.gov Proteolytic cleavage of Histatin 5 can result in smaller peptides, and its core antimicrobial function is concentrated within a specific region of its amino acid sequence. mdpi.com

Among the most extensively studied of these bioactive fragments is P-113 . mdpi.comasm.org P-113 is a 12-amino-acid fragment derived from residues 4-15 of the Histatin 5 sequence. nih.govresearchgate.net It has been identified as the smallest fragment that maintains a comparable level of antifungal activity to the full-length Histatin 5 peptide. asm.orgresearchgate.net The analysis of P-113 and its derivatives provides significant insight into the structural requirements for its biological function, particularly its conformation in different environments.

Table 1: Properties of Histatin 5 and its Bioactive Fragment P-113

| Feature | Histatin 5 | P-113 |

|---|---|---|

| Amino Acid Sequence | DSHAKRHHGYKRKFHEKHHSHRGY | AKRHHGYKRKFH |

| Number of Residues | 24 | 12 |

| Origin | Proteolytic fragment of Histatin 3 | Fragment of Histatin 5 (residues 4-15) |

| Key Characteristic | Potent native antifungal peptide in saliva. mdpi.commdpi.com | Smallest known fragment retaining the potent antifungal activity of Histatin 5. mdpi.comasm.org |

The conformation of P-113 is highly dependent on its surrounding environment. This structural flexibility is crucial to its mechanism of action. Molecular dynamics simulations and spectroscopic methods have been employed to characterize these conformational states.

In an aqueous solution, P-113 does not typically form a stable secondary structure, often adopting a random coil or a beta-hairpin-like conformation. nih.govnih.gov Molecular dynamics simulations suggest it exists as a rather compact species in water, likely due to its highly charged state. nih.govresearchgate.net However, when introduced into a more hydrophobic environment, such as in the presence of trifluoroethanol (TFE) which mimics the environment of a microbial membrane, the peptide undergoes a significant conformational change. nih.govasm.org

Circular dichroism (CD) spectroscopy reveals that in a hydrophobic setting, P-113 has a propensity to form an α-helical structure. asm.org This amphipathic α-helix is a common feature of many antimicrobial peptides. asm.org It is believed that P-113 exists in a slow equilibrium between its α-helix and hairpin conformations in these environments. nih.govresearchgate.net However, the peptide is too short to span a fungal membrane as a classic α-helix, which suggests its mechanism of action is not simple pore formation. asm.org

Table 2: Conformational States of P-113 in Different Environments

| Environment | Predominant Conformation(s) | Method of Analysis | Reference |

|---|---|---|---|

| Aqueous Solution (Water) | Beta-hairpin-like, Random Coil | Molecular Dynamics Simulations | nih.govresearchgate.net |

| Hydrophobic (Trifluoroethanol) | α-Helix, Hairpin (in equilibrium) | Circular Dichroism, Molecular Dynamics | nih.govasm.org |

Structure-function studies involving amino acid substitutions have identified the specific residues that are critical for the bioactivity of P-113. These studies have shown that the cationic (positively charged) residues are fundamental to its function. asm.orgnih.gov

Research findings include:

Cationic Residues are Crucial: The substitution of two or more of the five basic residues (lysine and arginine) with uncharged amino acids leads to a significant loss of antifungal activity. asm.org Specifically, replacing the lysine residues at positions 2 and 10 with glutamine (an inactive peptide known as P-113Q2.10) results in an almost complete loss of killing function, even though the peptide can still bind to the cell wall. nih.govnih.gov This demonstrates that these two cationic lysine residues are vital for the peptide's transport into the cell, an event separate from initial binding. nih.gov

Histidine Residues are Dispensable: In contrast to the parent Histatin 5 where histidine residues are important, the three histidine residues in P-113 can be exchanged for hydrophobic residues without losing anticandidal activity. asm.org

C-Terminus Amidation: Amidation of the C-terminus of P-113 has been shown to increase its antifungal activity approximately twofold. asm.org

Stereochemistry: A synthetic version of the peptide, P-113D, created with all D-amino acids (a mirror image of the natural L-amino acid form), was found to be just as active against Candida albicans as the standard P-113. asm.org

Further modifications, such as creating duplicated (P-113Du) and triplicated (P-113Tri) versions of the peptide, have been shown to increase the fraction of α-helical conformation and enhance antifungal activity, particularly in high salt and low pH conditions where the original P-113 is less effective. asm.org

Table 3: Research Findings on Key Amino Acid Residues in P-113

| Modification | Residues Involved | Result on Bioactivity | Reference |

|---|---|---|---|

| Substitution with Uncharged Residues | Lysine (K), Arginine (R) | Substantial loss of anticandidal activity. | asm.org |

| Substitution with Glutamine | Lysine at positions 2 and 10 (K2, K10) | Nearly complete loss of killing function; transport into the cell is inhibited. | nih.govnih.gov |

| Substitution with Hydrophobic Residues | Histidine (H) | Anticandidal activity is retained. | asm.org |

| C-Terminus Modification | C-terminal amino acid | Amidation increases anticandidal activity approximately twofold. | asm.org |

Mechanisms of Action of Histatin 5

General Principles of Antimicrobial Peptide Action Differentiated from Conventional Antimicrobials

Antimicrobial peptides (AMPs) like Histatin 5 represent a distinct class of antimicrobial agents compared to conventional antibiotics. A key difference lies in their mechanism of action. While many conventional antibiotics have specific molecular targets, such as enzymes involved in cell wall synthesis or protein production, AMPs often exert their effects through broader interactions with the microbial cell membrane and intracellular components. researchgate.netmdpi.comnih.gov This multi-target approach is believed to contribute to a lower rate of resistance development compared to traditional antibiotics. researchgate.netnih.gov

AMPs are generally cationic and amphipathic, allowing them to preferentially interact with the negatively charged microbial membranes. mdpi.commdpi.com Their actions can range from forming pores in the membrane to translocating into the cytoplasm to interfere with essential cellular processes. mdpi.comnih.gov In contrast to the often static or inhibitory action of some antibiotics, many AMPs are rapidly cidal. nih.gov

Table 1: Key Differences Between Antimicrobial Peptides and Conventional Antimicrobials

| Feature | Antimicrobial Peptides (e.g., Histatin 5) | Conventional Antimicrobials |

| Primary Target | Often multi-targeted, including cell membrane and intracellular components. researchgate.netmdpi.com | Typically a specific enzyme or cellular process. |

| Mechanism | Membrane disruption, pore formation, intracellular targeting. mdpi.comnih.gov | Inhibition of cell wall synthesis, protein synthesis, DNA replication, etc. |

| Spectrum of Activity | Often broad-spectrum (bacteria, fungi, viruses). researchgate.netcambridge.org | Can be narrow or broad-spectrum. |

| Resistance Development | Generally lower propensity for resistance. researchgate.netnih.gov | Resistance is a major and growing concern. |

| Source | Part of the innate immune system of various organisms. mdpi.comwikipedia.org | Often derived from microorganisms or synthetically produced. |

Antifungal Mechanism of Histatin 5

The antifungal activity of Histatin 5 against Candida albicans is a well-studied process characterized by a series of specific interactions and subsequent cellular disruptions. nih.govasm.org

The initial step in Histatin 5's antifungal action is its binding to the fungal cell surface. mdpi.com This interaction is facilitated by the peptide's cationic nature, which is attracted to the anionic components of the fungal cell wall. mdpi.com Specifically, Histatin 5 has been shown to bind to cell wall β-glucans and the heat shock proteins Ssa1 and Ssa2 on the surface of C. albicans. nih.govasm.orgscienceopen.comoup.com This binding is crucial for localizing the peptide on the cell surface before its uptake. mdpi.com

Following binding, Histatin 5 is transported into the fungal cell. This uptake is an energy-dependent process and can occur through several proposed pathways that may act in concert. mdpi.comnih.govasm.org The specific pathway utilized appears to be dependent on the concentration of Histatin 5. mdpi.complos.org

The primary and most well-documented pathway involves transporter-mediated uptake. nih.govasm.org Histatin 5 is actively transported into the cytoplasm by the fungal polyamine transporters Dur3 and Dur31. mdpi.comnih.govasm.orgoup.com The structural similarity between the cationic Histatin 5 and polyamines likely facilitates this shared transport mechanism. nih.govasm.org

At lower concentrations, receptor-mediated endocytosis is a proposed pathway, leading to the internalization of Histatin 5 into vacuoles, a route considered non-candidacidal. mdpi.comnih.govplos.org At higher physiological concentrations, direct transfer across the plasma membrane may also occur, leading to accumulation in the cytoplasm. mdpi.complos.org

Once inside the fungal cell, Histatin 5 does not act randomly. A key target is the mitochondrion. asm.orgnih.gov Studies have shown that Histatin 5 localizes to the mitochondria, which is essential for its fungicidal activity. nih.govacs.org At lower concentrations, as mentioned, it can also be found in vacuoles, but this localization is not associated with cell death. nih.govnih.govplos.org The accumulation of Histatin 5 in the cytoplasm and its subsequent interaction with mitochondria are critical steps leading to fungal cell demise. nih.govbiorxiv.org

A significant consequence of Histatin 5's interaction with mitochondria is the generation of reactive oxygen species (ROS). plos.orgasm.orgwikipedia.orgnih.gov The inhibition of the mitochondrial respiratory chain by Histatin 5 leads to an increase in ROS production. asm.orgnih.gov This oxidative stress is a key mechanism of cell killing, as evidenced by the fact that ROS scavengers can prevent both ROS formation and cell death. asm.orgnih.gov However, it's important to note that some studies have questioned the direct role of ROS in Histatin 5-mediated killing, suggesting that the observed fluorescence indicating ROS might be due to other cellular events. nih.govportlandpress.comresearchgate.netresearchgate.net Some research also points to the peptide's ability to bind metals like copper, which can contribute to ROS generation. oup.comnih.gov

Table 2: Research Findings on Histatin 5-Induced ROS Formation

| Finding | Experimental Evidence | Reference |

| Histatin 5 induces ROS formation in C. albicans cells and isolated mitochondria. | Fluorimetric measurements using the ROS-sensitive probe dihydroethidium (B1670597) showed increased fluorescence upon Histatin 5 treatment. | nih.gov |

| ROS formation is correlated with cell death. | The presence of an ROS scavenger (L-cysteine) prevented both ROS production and cell killing. | asm.orgnih.gov |

| The role of ROS is debated. | Some studies suggest that the observed fluorescence is not due to ROS but rather the release of preformed ethidium (B1194527) from the mitochondrial matrix. | nih.govportlandpress.comresearchgate.netresearchgate.net |

Histatin 5 directly impacts mitochondrial function, leading to the inhibition of respiration in both isolated mitochondria and intact yeast cells. asm.orgnih.govnih.gov This inhibition of the respiratory chain disrupts the cell's primary energy production pathway. nih.gov

A key event following Histatin 5 internalization is the non-lytic release of ATP from the fungal cell. nih.govscienceopen.comresearchgate.net This ATP efflux is a critical component of the killing mechanism. mdpi.comnih.gov The disruption of energy metabolism is further compounded by the loss of intracellular potassium ions, leading to an ionic imbalance and osmotic stress. plos.orgnih.govoup.com Quantitative mass spectrometry has revealed that Histatin 5 treatment leads to the downregulation of mitochondrial proteins involved in energy metabolism, including components of the Krebs cycle and ATP synthase. nih.gov This multifaceted attack on mitochondrial function ultimately leads to a catastrophic failure of cellular energy homeostasis and cell death.

Modulation of Fungal Cell Cycle Progression

Histatin 5 has been shown to disrupt the normal cell cycle of Candida albicans. Following exposure to Histatin 5, C. albicans cells experience a decrease in cellular volume, a critical factor for progressing through the cell cycle. nih.gov This volume dysregulation is associated with cell cycle arrest, specifically in the G1 phase. nih.gov Yeast cells must reach a certain size to move past the G1 phase, and by inducing volume loss, Histatin 5 effectively halts this progression. nih.gov This disruption of the highly regulated process of yeast cell cycle control is a key aspect of its candidacidal activity. nih.gov

Osmotic Imbalance and Intracellular Ion Efflux (e.g., Potassium Ions)

A primary mechanism of Histatin 5-induced cell death is the creation of an osmotic imbalance through the non-lytic release of intracellular ions. nih.govplos.org Upon entering the fungal cell, Histatin 5 triggers the efflux of essential ions, including potassium and magnesium. plos.orgnih.gov This loss of ions leads to a decrease in cell volume and ultimately, osmotic stress, which is a major contributor to cell death. nih.govnih.govasm.org While the potassium channel Tok1p has been investigated as a potential target, studies have shown that it only plays a modulating role and is not the primary site of Histatin 5 action. nih.gov Even with the complete knockout of the TOK1 gene, significant cell death and ATP efflux still occur, indicating that other pathways are involved in the ion imbalance caused by Histatin 5. nih.gov

Activation of Fungal Stress Signaling Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

In response to the cellular stress induced by Histatin 5, Candida albicans activates its stress signaling pathways, most notably the High-Osmolarity Glycerol (B35011) (HOG) pathway, which is a type of Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govasm.orgnih.gov The osmotic stress caused by ion loss triggers the phosphorylation of the Hog1 MAPK. asm.orgnih.gov This activation leads to the production of glycerol in an attempt to counteract the osmotic imbalance. asm.orgnih.gov However, this response is not always sufficient to protect the cell. In fact, mutants lacking the HOG1 gene are hypersensitive to Histatin 5. asm.orgnih.gov Interestingly, while the Cell Wall Integrity (CWI) MAPK pathway is another crucial stress response pathway in fungi, it does not appear to be significantly involved in the response to Histatin 5. nih.gov

Antibacterial Mechanism of Histatin 5

While extensively studied for its antifungal properties, Histatin 5 also exhibits bactericidal activity against a range of bacteria, including several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their antibiotic resistance. nih.govfrontiersin.org

Bacterial Membrane Interaction and Permeabilization

The interaction of Histatin 5 with bacterial membranes appears to vary depending on the bacterial species. For some bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, Histatin 5 is thought to cause rapid membrane disruption, leading to cell death. frontiersin.org This is in contrast to its non-lytic mechanism in Candida albicans. nih.gov The cationic and amphipathic nature of Histatin 5 facilitates its initial binding to the negatively charged bacterial membrane. nih.govnih.gov Studies using liposome (B1194612) models have shown that while Histatin 5 binds to membranes, its ability to cause significant permeabilization on its own is limited compared to other antimicrobial peptides. nih.govresearchgate.net However, the presence of zinc has been shown to enhance the membrane-disrupting capabilities of Histatin 5, possibly by promoting dimerization and the formation of pore-like structures. mdpi.com

Identification of Intracellular Targets in Bacterial Cells

For certain bacteria, the bactericidal action of Histatin 5 involves internalization and interaction with intracellular targets. nih.gov In the case of Enterococcus faecium and Enterobacter cloacae, killing requires the uptake of Histatin 5 into the cytoplasm. frontiersin.org The precise intracellular targets in bacterial cells are not as well-defined as in fungi. However, the correlation between the internalization of Histatin 5 and cell death suggests that, similar to its antifungal mechanism, its lethal effects are exerted from within the cell. nih.gov

Energy-Dependent Versus Energy-Independent Killing Mechanisms

The mode of killing by Histatin 5, whether it is energy-dependent or energy-independent, is species-specific. For Enterococcus faecium and Enterobacter cloacae, the killing process is energy-dependent, requiring the bacteria's metabolic energy for the internalization of the peptide. nih.govfrontiersin.org Pre-treatment of these bacteria with a metabolic inhibitor like sodium azide (B81097) reduces the efficacy of Histatin 5. nih.gov In contrast, the killing of Pseudomonas aeruginosa is energy-independent, consistent with a mechanism based on direct membrane disruption. frontiersin.org Similarly, the bactericidal activity against Staphylococcus aureus has been found to be non-lytic and energy-independent. frontiersin.org

Role of Peptide Self-Assembly in Antibacterial Activity

The self-assembly of antimicrobial peptides into ordered nanostructures, such as amyloid-like fibers, has been identified as a significant factor in their mechanism of action. asm.org Research into Histatin 5 (Hst-5) and its derivatives has shown a clear link between the capacity for self-assembly and enhanced antibacterial efficacy. asm.orgnih.gov

A study comparing two Hst-5 derivatives, dhvar2 and a variant engineered for more efficient self-assembly (L7F), demonstrated this correlation. asm.org The L7F derivative exhibited significantly higher antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus epidermidis) bacteria. asm.org In contrast, both peptides showed similar antifungal activity against Candida albicans, indicating that self-assembly is not a critical factor for its anti-candidal mechanism, which primarily involves membrane permeabilization. asm.orgresearchgate.net These findings underscore that peptide self-assembly can be a distinct advantage for antibacterial functions, potentially by augmenting membrane interactions or other cellular targeting processes, while being less relevant for its antifungal role against eukaryotic microbes. nih.govresearchgate.net

Table 1: Impact of Self-Assembly on Antimicrobial Activity of Histatin 5 Derivatives

| Peptide Derivative | Self-Assembly Capability | Antibacterial Activity (vs. E. coli, S. epidermidis) | Antifungal Activity (vs. C. albicans) | Reference |

|---|---|---|---|---|

| L7F | High | Increased | Unchanged | asm.org |

| dhvar2 | Low/None | Lower | Unchanged | asm.org |

Anti-Biofilm Mechanism of Histatin 5

Histatin 5 exhibits potent anti-biofilm properties, which are crucial for controlling microbial communities, particularly in the oral cavity. atlantis-press.com Its mechanisms are comprehensive, targeting multiple stages of biofilm development, from initial attachment to the viability and virulence of mature biofilms.

Inhibition of Biofilm Formation and Adhesion

Histatin 5 effectively prevents the formation of biofilms by various pathogenic microbes. atlantis-press.com It has been shown to inhibit the adhesion of Candida albicans to surfaces, a critical initiating step in biofilm development. nih.gov Studies using reconstructed human oral epithelium demonstrated that pre-treatment of the epithelial cells with Histatin 5 significantly reduced the subsequent adhesion of C. albicans. nih.gov

The peptide also demonstrates significant activity against bacterial biofilms. Research on Streptococcus mutans, a primary agent in dental caries, showed that Histatin 5 at concentrations of 25 ppm and 50 ppm strongly inhibits biofilm formation. atlantis-press.comatlantis-press.com Similarly, a concentration of 25 µg/mL was effective in preventing the formation of Porphyromonas gingivalis biofilms. nih.gov This inhibitory action on initial microbial attachment and subsequent colonization is a key aspect of its protective role in the oral cavity. nih.gov

Reduction of Pre-formed Biofilm Viability

Beyond preventing biofilm formation, Histatin 5 and its variants can also act on established biofilms, reducing their viability. nih.govgenscript.com This is a significant therapeutic attribute, as mature biofilms are notoriously resistant to conventional antimicrobial agents. nih.gov

Research has shown that Hst-5 can reduce the viability of pre-formed C. albicans biofilms, although higher concentrations are often required compared to those needed for planktonic cells. nih.gov A protease-resistant variant of Hst-5, K11R-K17R, showed improved activity over the parent peptide in reducing the viability of established C. albicans biofilms. nih.govgenscript.comnih.gov Histatin 5 has also demonstrated efficacy against biofilms of certain ESKAPE pathogens. For instance, at a concentration of 30 μM, it effectively killed approximately 60% of cells in a Pseudomonas aeruginosa biofilm, though it showed less activity against established biofilms of Acinetobacter baumannii and Staphylococcus aureus. frontiersin.org

Table 2: Efficacy of Histatin 5 Against Pre-formed Biofilms

| Pathogen | Biofilm Killing/Reduction | Histatin 5 Concentration | Reference |

|---|---|---|---|

| Candida albicans | Significant reduction in metabolic activity | 5.1 µg/mL to 21 µg/mL | scielo.br |

| Pseudomonas aeruginosa | ~60% killing | 30 µM | frontiersin.org |

| Acinetobacter baumannii | ~15% killing | 30 µM | frontiersin.org |

| Staphylococcus aureus | Negligible (~5%) killing | 30 µM | frontiersin.org |

| Klebsiella pneumoniae | ~20% killing | 30 µM | frontiersin.org |

Impact on Microbial Morphogenesis (e.g., Yeast-to-Hyphae Transition)

A critical virulence attribute for Candida albicans is its ability to transition from a yeast form to a filamentous hyphal form, which is essential for tissue invasion and the structural integrity of biofilms. nih.gov Histatin 5 effectively inhibits this morphological change. scielo.brnih.gov

Studies have demonstrated that Histatin 5 inhibits the yeast-to-hyphae transition in a dose-dependent manner. scielo.brnih.gov By preventing this change, Histatin 5 not only curtails the invasive potential of the fungus but also disrupts a key process in biofilm maturation. nih.govnih.gov This inhibition of morphogenesis is a crucial component of its anti-biofilm and antifungal mechanism, helping to maintain C. albicans in a less virulent state. nih.govasm.org

Modulation of Bacterial Virulence Factors (e.g., Glucansucrase, Outer Membrane Proteins)

Histatin 5's action extends to the modulation of specific bacterial virulence factors. In Porphyromonas gingivalis, a key pathogen in periodontitis, Histatin 5 has been suggested to bind to the outer membrane protein RagAB. nih.gov This interaction is part of a mechanism that regulates membrane function and metabolic processes in the bacterium, thereby inhibiting its biofilm-forming capacity. nih.gov

Furthermore, Histatin 5 has been shown to be a potent inhibitor of proteases from both host and bacterial sources. researchgate.net It effectively inhibits gingipains, the major cysteine proteinases from P. gingivalis, which are critical virulence factors in periodontal disease. researchgate.net The functional domain for this inhibitory activity appears to be located in the C-terminal region of the peptide. researchgate.net By neutralizing these enzymes, Histatin 5 can mitigate the tissue damage and inflammation associated with bacterial infections. researchgate.netresearchgate.net

Interactions with Microbial Pathogens

Antifungal Activity Spectrum of Histatin 5

Histatin 5 is particularly recognized for its strong antifungal properties, making it a subject of extensive research in the context of fungal infections. mdpi.com

Candida albicans, a common opportunistic fungal pathogen and the primary cause of oral thrush, is highly susceptible to Histatin 5. nih.govnih.gov The interaction is a multi-step process that begins with the binding of Histatin 5 to the fungal cell wall. plos.org Following this initial binding, the peptide is translocated into the cytoplasm, a crucial step for its candidacidal activity. plos.orguconn.edu

Once inside the cell, Histatin 5 disrupts cellular homeostasis through several mechanisms. It is known to cause the efflux of vital intracellular components, including ATP, potassium, and magnesium, leading to a loss of cell volume and ultimately cell death. mdpi.comnih.gov Furthermore, some studies suggest that Histatin 5 can induce the formation of reactive oxygen species (ROS) within C. albicans cells, contributing to its fungicidal effects. plos.org The peptide's interaction with intracellular copper has also been shown to enhance its antifungal activity. oup.com

It is important to note that the efficacy of Histatin 5 can be influenced by environmental factors. For instance, the presence of certain metal ions can modulate its activity. mdpi.comnih.gov Additionally, C. albicans can produce secreted aspartic proteases (Saps) that can cleave and inactivate Histatin 5, representing a potential mechanism of fungal resistance. nih.govnih.gov

Interactive Table: Susceptibility of Candida albicans to Histatin 5 and its Derivatives

| Peptide | Target | Key Findings |

| Histatin 5 | Candida albicans | Potent antifungal activity; causes efflux of ATP, potassium, and magnesium. nih.govmdpi.comnih.gov |

| P-113 (Histatin 5 fragment) | Candida albicans | Retains anticandidal activity comparable to the parent compound. asm.org |

| K11R-K17R (Histatin 5 variant) | Candida albicans | Reduced susceptibility to degradation by Saps. nih.gov |

The antifungal activity of Histatin 5 extends beyond C. albicans to other pathogenic Candida species. Research has demonstrated its efficacy against Candida glabrata and the emerging multidrug-resistant pathogen, Candida auris. uconn.edumdpi.comnih.gov

Studies have shown that a significant percentage of C. auris clinical isolates, including those resistant to fluconazole, are highly sensitive to Histatin 5. uconn.edu The mechanism of action in C. auris appears to be similar to that in C. albicans, involving translocation into the cytosol and vacuole. uconn.edu

In the case of Candida glabrata, which is known for its high resistance to many antimicrobial peptides, the addition of zinc has been found to potentiate the candidacidal activity of Histatin 5. mdpi.com This suggests that metal ions can play a crucial role in expanding the spectrum of Histatin 5's activity against resistant fungal strains. A 12-amino acid fragment of Histatin 5, known as P-113, has also shown potent activity against Candida glabrata, Candida parapsilosis, and Candida tropicalis. asm.orgnih.gov

The antifungal reach of Histatin 5 also includes other medically important fungi. It has been shown to be effective against Cryptococcus neoformans, an opportunistic fungal pathogen that can cause severe infections, particularly in immunocompromised individuals. mdpi.comnih.gov The cidal activity of Histatin 5 against C. neoformans is reported to be as high as its activity against C. albicans. nih.gov

Furthermore, Histatin 5 has demonstrated activity against Aspergillus fumigatus, another significant opportunistic fungal pathogen. mdpi.com This broad-spectrum antifungal activity underscores the potential of Histatin 5 as a template for the development of new antifungal agents.

Antibacterial Activity Spectrum of Histatin 5

While primarily known for its antifungal properties, Histatin 5 also possesses antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov

Histatin 5 has demonstrated bactericidal activity against several Gram-positive pathogens. Notably, it is effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecium, both of which are part of the ESKAPE group of pathogens known for their multidrug resistance. nih.govfrontiersin.orgnih.gov The killing of S. aureus by Histatin 5 appears to be a non-lytic and energy-independent process. frontiersin.org

The activity of Histatin 5 against Streptococcus mutans, a key bacterium associated with dental caries, has also been reported. asm.orgnih.gov However, some studies have found that under conditions mimicking human saliva, Histatin 5 does not exhibit significant killing activity against several oral streptococcal species, including S. mutans. acs.org This highlights the influence of the local environment on the peptide's efficacy.

Histatin 5 has shown potent bactericidal activity against several clinically significant Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and Acinetobacter baumannii, two other members of the ESKAPE pathogens. nih.govfrontiersin.orgnih.gov The killing of these bacteria by Histatin 5 is often rapid, suggesting a mechanism involving membrane disruption. frontiersin.org

The peptide also exhibits activity against Enterobacter cloacae and has been shown to kill biofilm cells of Klebsiella pneumoniae, although it is not effective against planktonic cells of this species. frontiersin.orgnih.gov The killing of E. cloacae requires the internalization of Histatin 5 and is an energy-dependent process. frontiersin.org

Furthermore, Histatin 5 has been found to inhibit proteases from Porphyromonas gingivalis, a bacterium implicated in periodontitis. nih.gov This suggests a role for Histatin 5 in controlling the virulence of periodontal pathogens.

Interactive Table: Antibacterial Spectrum of Histatin 5

| Bacterial Group | Species | Key Findings |

| Gram-Positive | Staphylococcus aureus | Bactericidal activity, including against MRSA. frontiersin.orgnih.gov |

| Enterococcus faecium | Time-dependent killing. frontiersin.org | |

| Streptococcus mutans | Some reports of activity, but efficacy may be environment-dependent. asm.orgnih.govacs.org | |

| Gram-Negative | Pseudomonas aeruginosa | Strong and rapid bactericidal activity. frontiersin.orgnih.gov |

| Acinetobacter baumannii | High sensitivity to Histatin 5. frontiersin.orgnih.gov | |

| Klebsiella pneumoniae | Kills biofilm cells but not planktonic cells. frontiersin.orgnih.gov | |

| Enterobacter cloacae | Killing requires internalization and is energy-dependent. frontiersin.org | |

| Porphyromonas gingivalis | Inhibits proteases. nih.gov |

Microbial Resistance Mechanisms to Histatin 5 (e.g., Msb2 Protein Binding, Proteolytic Degradation)

Microbial pathogens, particularly the opportunistic yeast Candida albicans, have evolved sophisticated mechanisms to counteract the potent antifungal activity of Histatin 5. These resistance strategies are crucial for their survival and pathogenesis within the host. The primary mechanisms of resistance include the binding of the peptide by cell surface proteins and enzymatic degradation.

One of the key resistance strategies employed by C. albicans involves the Msb2 protein, a mucin-like sensor protein located in the fungal plasma membrane. mdpi.com The binding of Msb2 to Histatin 5 has been shown to negatively impact the peptide's antifungal efficacy. mdpi.com Beyond simply binding the peptide, the Msb2 protein also plays a role in stabilizing the cell wall and promoting the growth of hyphal filaments, a more virulent form of the fungus. mdpi.com Furthermore, C. albicans can shed the Msb2 protein, a process that serves as a protective mechanism against antimicrobial peptides like Histatin 5. mdpi.com

Another significant mechanism of resistance is the proteolytic degradation of Histatin 5 by microbial enzymes. While host proteinases can degrade histatins, enzymes secreted by microbes also play a crucial role in this process. nih.govacs.org C. albicans produces a family of ten secreted aspartic proteases (Saps), which are known to cleave and inactivate Histatin 5. nih.gov This proteolytic degradation is considered one of the major hurdles in the therapeutic application of Histatin 5. mdpi.com Studies have indicated that this degradation primarily occurs intracellularly, after Histatin 5 has been transported into the fungal cell. nih.gov Research has shown that specific cleavage of Histatin 5 occurs at certain amino acid residues, such as Lys5 and His19. nih.gov The susceptibility of Histatin 5 to these proteases can be influenced by single-residue substitutions in its amino acid sequence. nih.govmorressier.com For instance, modifying specific lysine (B10760008) residues has been shown to alter the peptide's resistance to degradation by Sap enzymes. morressier.com

Beyond these primary mechanisms, other factors can contribute to microbial resistance. For example, efflux pumps, such as the Flu1 transporter in C. albicans, have been identified as a resistance mechanism, actively removing the antimicrobial peptide from the cell. frontiersin.org The formation of biofilms by pathogens like Acinetobacter baumannii and Staphylococcus aureus also confers increased resistance to Histatin 5. frontiersin.org

The table below summarizes key research findings on the microbial resistance mechanisms to Histatin 5.

| Resistance Mechanism | Pathogen | Key Findings | References |

| Msb2 Protein Binding | Candida albicans | The mucin-like plasma membrane protein Msb2 binds to Histatin 5, reducing its antifungal activity. Msb2 also contributes to cell wall stability and filamentation. Shedding of Msb2 is a protective strategy against antimicrobial peptides. | mdpi.com |

| Proteolytic Degradation | Candida albicans | Secreted aspartic proteases (Saps) produced by C. albicans cleave and inactivate Histatin 5. This degradation is a major challenge for its therapeutic use and primarily occurs intracellularly. | mdpi.comnih.govnih.govresearchgate.net |

| Efflux Pumps | Candida albicans | The Flu1 transporter actively pumps Histatin 5 out of the fungal cell, contributing to resistance. | frontiersin.org |

| Biofilm Formation | A. baumannii, S. aureus | Biofilm structures of these bacteria exhibit increased resistance to the killing effects of Histatin 5 compared to their planktonic counterparts. | frontiersin.org |

Advanced Research Methodologies for Histatin 5 Studies

Peptide Synthesis Techniques

The chemical synthesis of Histatin 5 and its derivatives is fundamental for detailed structure-function relationship studies, allowing researchers to produce highly pure peptides and introduce specific modifications.

Solid Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing Histatin 5 and its fragments for research purposes. bachem.comnih.gov This method involves assembling the peptide chain in a stepwise fashion while the C-terminal end is anchored to an insoluble polymer resin. bachem.comgyrosproteintechnologies.com The process simplifies purification, as reagents and by-products can be easily washed away after each coupling step. bachem.com

The most common approach for synthesizing Histatin 5 is Fmoc (9-fluorenylmethoxycarbonyl) chemistry. vumc.nlresearchgate.net This strategy involves using the acid-labile Fmoc group to protect the N-terminus of the amino acid being added. Each cycle of synthesis consists of removing the Fmoc group (deprotection), followed by the coupling of the next protected amino acid in the sequence. bachem.com This iterative process is repeated until the full 24-residue sequence of Histatin 5 is assembled. nih.gov Following assembly, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). researchgate.net The final crude peptide is then purified to high homogeneity, often greater than 95%, using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The trifluoroacetate (B77799) salt form of the peptide is a common result of this purification process when TFA is used in the mobile phase.

Design and Synthesis of Histatin 5 Analogs and Hybrid Peptides

To overcome limitations of the native Histatin 5, such as susceptibility to proteolytic degradation by enzymes, researchers design and synthesize analogs and hybrid peptides. researchgate.netnih.gov The goal is often to enhance antifungal activity, improve stability, or elucidate the mechanism of action. nih.govvumc.nl

Analogs: Modifications to the Histatin 5 sequence are a key strategy. For instance, the functional domain of Histatin 5, responsible for its candidacidal activity, is located in the C-terminal region. mdpi.comnih.gov Studies have synthesized numerous fragments to identify the minimal sequence required for activity, with research indicating that a C-terminal fragment of at least 12-14 residues is necessary. nih.gov The 12-residue fragment known as P-113 is one of the most studied derivatives. mdpi.comnih.gov Other modifications include amino acid substitutions to increase stability. Replacing key lysine (B10760008) residues, which are cleavage sites for fungal proteases, with arginine has been shown to enhance the peptide's resistance to degradation. nih.gov

Hybrid Peptides: Another innovative approach is the creation of hybrid peptides. This involves conjugating Histatin 5 or its active fragments with other peptides to combine their beneficial properties. For example, hybrid peptides have been designed by combining Histatin 5 fragments with halocidin, a peptide known to attack the fungal cell membrane. researchgate.netnih.gov The synthesis of these complex molecules is also achieved through SPPS, allowing for the precise linkage of the different peptide moieties. researchgate.net These hybrids aim to create novel molecules with potentially synergistic or enhanced antimicrobial activities. nih.gov

Spectroscopic and Structural Analysis

Determining the three-dimensional structure of Histatin 5 is crucial for understanding how it functions. Spectroscopic techniques are vital tools for elucidating its conformational properties, especially how its structure changes in different environments.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like Histatin 5 in solution. nih.govnih.gov NMR studies have revealed that Histatin 5 is conformationally flexible and its structure is highly dependent on the solvent environment. nih.govcdnsciencepub.comcapes.gov.br

In aqueous solutions at physiological pH, Histatin 5 does not adopt a single, well-defined structure; it exists predominantly as a random coil. nih.govcdnsciencepub.com However, in less polar, membrane-mimicking environments, such as in the presence of dimethyl sulfoxide (B87167) (DMSO) or aqueous trifluoroethanol (TFE), it transitions to a more ordered, α-helical conformation. nih.govcdnsciencepub.com This induced helicity is believed to be important for its biological activity, facilitating its interaction with and translocation across fungal cell membranes. mdpi.com Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to identify protons that are close in space, providing the distance constraints necessary to calculate the peptide's 3D structure. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method used to investigate the secondary structure of peptides. youtube.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as the peptide backbone. youtube.com The resulting CD spectrum provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, turns, and random coils. youtube.com

CD studies on Histatin 5 corroborate the findings from NMR. nih.govnih.gov In aqueous buffer, the CD spectrum of Histatin 5 is characteristic of a random coil conformation. nih.govresearchgate.net Upon the addition of membrane-mimicking solvents like TFE, the spectrum changes dramatically, showing the characteristic double minima at approximately 208 and 222 nm, which is indicative of α-helix formation. nih.govresearchgate.net The percentage of helical content can be estimated from the spectral data, and studies have shown this increases with higher concentrations of TFE. researchgate.net This solvent-induced conformational change from a random coil to an α-helix is a critical structural requirement for the candidacidal activity of Histatin 5. nih.gov CD spectroscopy is also employed to analyze the structural integrity of newly synthesized analogs and hybrid peptides. nih.gov

Table 1: Effect of Solvent on Histatin 5 Secondary Structure

| Solvent System | Predominant Secondary Structure | Technique(s) |

| Water / Aqueous Buffer | Random Coil | CD, NMR nih.govnih.govresearchgate.net |

| Trifluoroethanol (TFE) / Water | α-Helix | CD, NMR nih.govcdnsciencepub.comresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | α-Helix | NMR nih.govcdnsciencepub.com |

| Negatively Charged Vesicles (with Zinc) | α-Helix | CD researchgate.net |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of Histatin 5 and its derivatives. It provides precise molecular weight measurements, confirms amino acid sequences, and can be used to study peptide degradation and interactions. rsc.orgnih.gov

Following synthesis and purification, the identity and purity of Histatin 5 (trifluoroacetate salt) are unequivocally confirmed by techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. mdpi.comnih.gov These methods provide an accurate mass-to-charge ratio, which can be compared to the theoretical calculated mass of the peptide.

Furthermore, MS is crucial for studying the proteolytic degradation of Histatin 5. Researchers can incubate the peptide with specific proteases or in complex biological fluids like saliva and then use MS to identify the resulting fragments. rsc.org This approach helps to pinpoint the exact cleavage sites within the peptide's sequence, providing valuable information for designing protease-resistant analogs. nih.govrsc.org Online capillary electrophoresis coupled with mass spectrometry (CE-MS) has been shown to be a robust method for the quantitative analysis of the highly cationic Histatin 5 and its degradation products. rsc.org

Table 2: Advanced Research Techniques and Their Applications for Histatin 5

| Methodology | Application | Key Findings |

| Solid Phase Peptide Synthesis (SPPS) | Production of Histatin 5 and its analogs. | Enables creation of high-purity peptides and specific modified versions for structure-function studies. nih.govvumc.nl |

| High-Resolution NMR | 3D structure determination in solution. | Histatin 5 is a flexible peptide, adopting a random coil in water and an α-helix in membrane-mimicking environments. nih.govcdnsciencepub.com |

| Circular Dichroism (CD) | Secondary structure analysis. | Confirms the transition from random coil to α-helix in non-aqueous solvents, a key feature for its activity. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Purity/identity confirmation, degradation analysis. | Verifies the molecular weight of synthesized peptides and identifies cleavage sites by proteases. nih.govrsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile biomolecules like peptides and proteins. glpbio.com It transfers ions from a solution into the gas phase, allowing for the analysis of molecules up to 200 kilodaltons (kDa) with minimal fragmentation. glpbio.com This makes it ideal for determining the molecular weight of intact peptides and studying noncovalent interactions.

In Histatin 5 research, ESI-MS is employed for several key applications:

Mass Verification: It is routinely used to confirm the exact molecular mass of newly synthesized or purified Histatin 5, ensuring the integrity and purity of the peptide before further experiments. pnas.org

Interaction Studies: ESI-MS has been instrumental in assessing the noncovalent binding of Histatin 5 to other molecules. For instance, studies have used ESI-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry to evaluate the relative binding affinities of different procyanidin (B600670) tannin stereoisomers to Histatin 5. nih.gov

Investigating Pro-oxidant Activity: Researchers have utilized ESI-Ion Trap-MS to demonstrate that a synthetic peptide related to the N-terminus of Histatin 5 can specifically bind copper ions and that this complex generates reactive oxygen species, leading to the peptide's own oxidation. youtube.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix material. nih.gov A laser irradiates the crystals, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.govyoutube.com This is often coupled with a Time-of-Flight (TOF) analyzer, which separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel to a detector. nih.gov MALDI-TOF MS is a rapid and robust method for identifying microorganisms and characterizing peptides. nih.govsigmaaldrich.com

For Histatin 5, MALDI-TOF MS is particularly valuable for:

Characterizing Degradation Products: It has been used to structurally characterize the fragmentation products of Histatin 5 when the peptide is incubated in whole saliva. youtube.com This helps identify the specific sites of proteolytic cleavage and understand the peptide's stability in the oral environment.

High-Throughput Analysis: The speed and simplicity of sample preparation for MALDI-TOF make it suitable for rapid screening and identification of peptides in complex mixtures.

| Technique | Application in Histatin 5 Research | Key Findings | References |

| ESI-MS | Studying noncovalent interactions | Revealed differential binding affinities of procyanidin isomers to Histatin 5. | nih.gov |

| ESI-IT-MS | Investigating metal binding and pro-oxidant activity | Demonstrated that a Histatin 5-copper complex generates reactive oxygen species, causing auto-oxidation. | youtube.com |

| MALDI-TOF MS | Structural characterization of degradation products | Identified 19 distinct fragments from the proteolysis of Histatin 5 in saliva, with 16 resulting from single cleavage events. | youtube.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Proteomic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful platform that combines the high-resolution separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In a "bottom-up" proteomics approach, proteins in a complex sample are first enzymatically digested into smaller peptides. This peptide mixture is then separated by LC and introduced into the mass spectrometer. The system isolates peptides of a specific mass-to-charge ratio (MS1), fragments them, and then analyzes the masses of the resulting fragment ions (MS2). This fragmentation pattern provides sequence information that is used to identify the original peptide and, by extension, the protein.

While direct proteomic analyses focusing solely on Histatin 5 are specific, the principles of LC-MS/MS are central to its study, especially in complex biological fluids:

Identification in Saliva: LC-MS/MS is the gold standard for identifying and quantifying proteins and peptides, including Histatin 5, within the complex proteome of human saliva.

Post-Translational Modifications: The technique is capable of identifying various post-translational modifications, which is crucial for understanding the regulation and function of peptides like Histatin 5 in vivo.

Degradation Product Sequencing: Tandem mass spectrometry (MS/MS) is essential for sequencing the peptide fragments generated during degradation studies, providing precise information on cleavage sites.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Peptide Degradation Analysis

Capillary Electrophoresis (CE) is a separation technique that utilizes the mobility of molecules under an electric field. It is highly complementary to liquid chromatography and is particularly effective for analyzing highly basic and cationic peptides like Histatin 5, whose quantitative analysis can be challenging for other methods. nih.gov When coupled with a mass spectrometer (CE-MS), it becomes a robust and quantitative platform for characterizing peptides and their degradation products.

CE-MS has been successfully applied to study Histatin 5 degradation with significant results:

Robust Quantification: A CE-MS method using an electrokinetically pumped sheath liquid coupling technology was developed for the robust and quantitative analysis of Histatin 5 and its degradation products. nih.gov

Kinetic Studies: The efficacy of the CE-MS platform was demonstrated in a kinetic study of Histatin 5 degradation by Sap9, a secreted aspartic peptidase, allowing for a detailed understanding of the degradation pathway. nih.gov

Identification of Degradation Products: CE coupled with tandem MS (CE-MS/MS) was used to identify the products of Histatin 5 degradation, with the resulting MS/MS spectra being matched against the Histatin 5 amino acid sequence to confirm identities.

Chromatographic Separation Techniques

Chromatography is fundamental to the study of Histatin 5, used for both purification of the peptide and for analytical separation of complex mixtures containing the peptide and its derivatives.

High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Peptides are separated based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.

RP-HPLC is indispensable in Histatin 5 research:

Purification: Synthetic peptides, including Histatin 5, are purified to a high degree (>95-98%) using preparative or semi-preparative RP-HPLC to remove impurities from the synthesis process. pnas.org

Quantification: Analytical RP-HPLC with UV or fluorescence detection is used to precisely quantify the concentration of Histatin 5 in various samples. nih.gov

Degradation Analysis: RP-HPLC is widely used to monitor the degradation of Histatin 5 over time when incubated in biological fluids like saliva. Chromatograms clearly show the disappearance of the intact Histatin 5 peak and the appearance of new peaks corresponding to its proteolytic fragments.

Table of RP-HPLC Conditions Used in Histatin 5 Research

| Study Purpose | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Purification | Waters XBridge Prep C18 | Acetonitrile/Water with 0.1% TFA | - | pnas.org |

| Degradation Analysis | Zorbax Eclipse XDB C18 | Acetonitrile with 0.1% Formic Acid | MS | |

| Quantification in Saliva | C18 column | Acetonitrile/Phosphate Buffer | Diode-Array Detector | |

| Assay from Hydrogel | XBridge UPLC C18 | Acetonitrile/Water with TFA | Fluorescence (λex: 230 nm, λem: 315 nm) | nih.gov |

Molecular Exclusion Chromatography

Molecular Exclusion Chromatography, also known as size exclusion chromatography (SEC) or gel filtration, separates molecules based on their size (hydrodynamic radius). youtube.com The stationary phase consists of porous beads. Larger molecules are "excluded" from the pores and thus travel through the column faster, eluting first. Smaller molecules can enter the pores, extending their path through the column and causing them to elute later.

This technique has been applied in Histatin 5 research for:

Early Purification Protocols: In early efforts to isolate histatins from saliva, gel filtration was used as a key purification step, often in combination with ion-exchange chromatography and RP-HPLC. nih.gov

Studying Dimerization: Size-exclusion HPLC has been used to investigate the zinc-induced dimerization of Histatin 5. The results showed that in the presence of zinc, a portion of Histatin 5 elutes earlier than the monomeric form, consistent with the formation of a dimer. This dimerization was hypothesized to be related to the peptide's membrane-disrupting activity.

Cell-Based Assays for Mechanistic Studies

Microbial Growth Inhibition Assays

Microbial growth inhibition assays are fundamental to determining the antifungal and antibacterial potency of Histatin 5. These assays typically involve exposing a standardized concentration of a microorganism, such as Candida albicans or various bacteria, to serial dilutions of Histatin 5. The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microbe.